N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c13-12(14)9-1-3-10(4-2-9)20(17,18)11-8-5-6-19(15,16)7-8/h1-4,8,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUGXDOXTZQEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide ()
- Key Difference : Replacement of the 4-nitro group with a 4-methoxy group and an N-methyl substitution.
- Impact: Electronic Effects: The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. Solubility: Methoxy groups generally enhance hydrophilicity compared to nitro groups, which may increase aqueous solubility. Stability: Nitro groups can confer oxidative stability but may introduce photolytic sensitivity.
4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-N-isopropylbenzenesulfonamide ()
- Key Difference : Incorporation of a pyrazolo-pyrimidinyl pharmacophore and an isopropyl group.
- Melting Point: The compound in has a melting point of 211–214°C , which may reflect stronger intermolecular forces due to aromatic stacking or hydrogen bonding.
Physicochemical Properties
- Molecular Weight : The nitro group and aromatic system in the target compound likely increase its molecular weight compared to simpler sulfonamides (e.g., ).
- Chromatography : A related compound in exhibited an Rf value of 0.60 (10:90 MeOH/DCM), suggesting moderate polarity .
ADMET Considerations
- Nitro Group Impact : Nitro substituents are often associated with toxicity risks (e.g., mutagenicity), which may limit pharmaceutical applicability compared to safer groups like methoxy .
- Sulfone Stability: The dioxothiolan moiety may improve metabolic stability relative to non-oxidized thiolanes, as sulfones resist enzymatic degradation.
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitrobenzene moiety and a sulfonamide group. These functional groups are known to impart various biological activities, making the compound a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both the nitro and sulfonamide groups suggests potential reactivity and biological activity, particularly in terms of enzyme inhibition and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₆S₂ |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 328021-35-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. The nitro group may undergo reduction within biological systems, leading to the generation of reactive intermediates that can affect cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting bacterial growth.
- Redox Activity : The nitro group can participate in redox reactions, facilitating interactions with cellular components.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it may inhibit bacterial growth by disrupting folate synthesis. Studies have shown that related compounds demonstrate efficacy against a range of pathogens.
Anticancer Potential
Preliminary studies indicate that compounds with similar structures may possess anticancer properties. The ability of the nitro group to form reactive intermediates could contribute to cytotoxic effects in cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other compounds featuring similar functional groups:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | Hydroxyethyl group | Antimicrobial |
| 4-Amino-N-(1,1-dioxo-thiolan) benzene sulfonamide | Amino group | Antibacterial |
| N-(methyl)-4-nitrobenzenesulfonamide | Methyl group | Antimicrobial |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Study | Solvent | Base | Temperature | Yield (%) | Purification | Reference |
|---|---|---|---|---|---|---|
| DCM | Triethylamine | RT | 85 | Column Chromatography | ||
| DMF | Pyridine | 60°C | 78 | Recrystallization |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
Methodological Answer:
Discrepancies between experimental NMR data and computational models may arise from conformational dynamics, solvent effects, or impurities. To address this:
- 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity and assign peaks accurately .
- Computational Validation: Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian or ADF .
- Solvent Standardization: Ensure NMR spectra are recorded in the same solvent (e.g., DMSO-d₆) as computational simulations .
Advanced: What strategies enhance the enzyme inhibitory activity of derivatives of this compound?
Methodological Answer:
Derivative design focuses on modifying functional groups to improve target binding:
- Sulfonamide Modifications: Introduce electron-withdrawing groups (e.g., nitro, CF₃) to enhance hydrogen bonding with enzyme active sites .
- Thiolane Ring Functionalization: Replace the dioxo group with bioisosteres (e.g., tetrazole) to modulate lipophilicity .
- Structure-Activity Relationship (SAR): Test derivatives against target enzymes (e.g., carbonic anhydrase) using kinetic assays (see Table 2) .
Q. Table 2: Antimicrobial Activity of Sulfonamide Derivatives (Adapted from )
| Compound | Target Pathogen | MIC (µg/mL) | Key Modification |
|---|---|---|---|
| A | S. aureus | 625 | Ethyl substituent |
| B | C. albicans | 500 | Methoxy group |
| Current | TBD | TBD | Nitro group (para position) |
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and confirms sulfonamide/thiolane connectivity .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1550 cm⁻¹ (NO₂ asymmetric stretch) validate key groups .
- HPLC-MS: Ensures >98% purity and confirms molecular weight .
Advanced: How do substituents on the benzene ring influence reactivity in nucleophilic substitutions?
Methodological Answer:
The nitro group at the para position strongly deactivates the ring, directing electrophiles to meta positions. Strategies include:
- Electron-Deficient Systems: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
- Catalysis: Employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity at specific positions .
Advanced: What are key considerations for scaling up synthesis while maintaining purity?
Methodological Answer:
- Batch vs. Flow Chemistry: Continuous flow reactors improve mixing and heat transfer for large-scale production .
- Purification Optimization: Replace column chromatography with fractional crystallization for cost efficiency .
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress .
Advanced: How can computational methods predict binding affinity with target enzymes?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Free Energy Calculations: Calculate ΔG binding using MM-PBSA to rank derivative efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
